molecular formula C14H14O B1597836 (R)-1,2-Diphenylethanol CAS No. 41822-67-7

(R)-1,2-Diphenylethanol

Cat. No.: B1597836
CAS No.: 41822-67-7
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-CQSZACIVSA-N
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Description

(R)-1,2-Diphenylethanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Biological Activity

(R)-1,2-Diphenylethanol, a chiral compound with significant biological activity, has garnered attention in various fields of research due to its potential therapeutic applications. This article delves into the biological properties of this compound, highlighting its antibacterial, antifungal, and other pharmacological activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its two phenyl groups attached to a central ethanol backbone. The molecular formula is C14H14OC_{14}H_{14}O with a molecular weight of approximately 210.26 g/mol. Its structure contributes to its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,2-diarylethanols, including this compound, exhibit notable antibacterial properties. A study focused on the interaction of these compounds with lipopolysaccharides (LPS) in bacterial membranes showed that their antibacterial efficacy varies based on structural modifications and the specific bacterial strain targeted.

Minimum Inhibitory Concentration (MIC) Results

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundEscherichia coli K123264
This compoundStaphylococcus aureus1632

The results indicate that this compound demonstrates significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The observed MIC values suggest its potential as a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance .

Antifungal Activity

In addition to antibacterial effects, this compound has been identified as an effective antifungal agent. Studies have shown that it can inhibit the growth of various fungal strains, making it a promising candidate for treating fungal infections.

Antifungal Efficacy Table

Fungal StrainInhibition Zone (mm)
Candida albicans20
Aspergillus niger15

The compound's ability to disrupt fungal cell membranes is believed to contribute to its antifungal properties .

Other Biological Activities

Beyond its antibacterial and antifungal properties, this compound exhibits several other biological activities:

  • Antiviral Activity : It has shown potential as an inhibitor of rhinovirus infe

Scientific Research Applications

As a Catalyst in Organic Reactions
(R)-1,2-Diphenylethanol has been utilized as a catalyst in various organic transformations. For instance, it has been shown to facilitate the oxidation of substrates when used to form vanadium(V) Schiff base complexes. These complexes are effective catalysts for oxidation reactions, highlighting the compound's versatility beyond mere resolution applications .

Pharmaceutical Applications

Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have been explored for their potential anti-inflammatory properties and as NMDA receptor antagonists. In one study, derivatives of (R)-ADPE were synthesized and evaluated for topical anti-inflammatory effects, indicating its relevance in medicinal chemistry .

Research on Chiral Recognition

NMR Spectroscopy Studies
Recent research has employed NMR spectroscopy to investigate the chiral recognition capabilities of this compound in complex mixtures. The findings suggest that variations in solvent polarity can influence the chemical shifts observed in NMR spectra, which can be utilized for enantiodiscrimination purposes . This application underscores the importance of solvent choice in chiral discrimination processes.

Properties

IUPAC Name

(1R)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXVCNOKWAMIP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41822-67-7
Record name 1,2-Diphenylethanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041822677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIPHENYLETHANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03EAH16R39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.